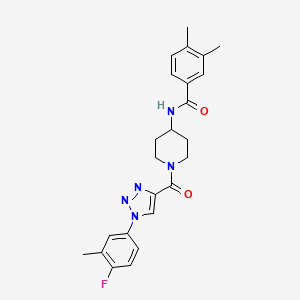

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

Description

This compound features a piperidin-4-yl core linked to a 1,2,3-triazole ring substituted with a 4-fluoro-3-methylphenyl group. The benzamide moiety at the piperidine nitrogen is further substituted with 3,4-dimethyl groups. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and amide coupling, as seen in related syntheses .

Properties

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5O2/c1-15-4-5-18(12-16(15)2)23(31)26-19-8-10-29(11-9-19)24(32)22-14-30(28-27-22)20-6-7-21(25)17(3)13-20/h4-7,12-14,19H,8-11H2,1-3H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODRDNOVGDJYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves several steps:

Synthesis of Intermediate Compounds: : The initial step usually involves the creation of intermediate compounds, such as the fluorinated methylphenyl triazole and the piperidinyl dimethylbenzamide.

Coupling Reactions: : The intermediate compounds are then subjected to coupling reactions under controlled conditions to form the final compound. The coupling reaction often involves the use of specific catalysts to facilitate the bond formation.

Purification: : The final product undergoes purification processes, such as recrystallization or chromatography, to achieve the desired purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques. Continuous flow reactors and automated systems can optimize reaction conditions, minimize waste, and enhance yield. The industrial methods focus on maintaining consistency, quality control, and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound may undergo oxidation reactions, leading to the formation of different oxidized derivatives.

Reduction: : It can be reduced under specific conditions to yield different reduced forms.

Substitution: : The fluorinated group or other substituents might be replaced by various reagents, resulting in new derivatives.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.

Reduction: : Reduction reactions often use reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Substitution: : Halogenation or amination reagents are frequently used for substitution reactions.

Major Products

The reactions can lead to a variety of products depending on the type and conditions of the reaction. Oxidation may yield hydroxylated derivatives, while reduction might produce simpler hydrocarbon structures. Substitution reactions could generate a range of functionalized products with altered properties.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the potential of triazole derivatives as antibacterial agents due to their ability to inhibit bacterial growth through various mechanisms. The specific compound has been evaluated for its efficacy against a range of bacterial strains.

Case Study: Synthesis and Evaluation

A study published in Frontiers in Chemistry explored the synthesis of novel triazole derivatives and their antibacterial activities. The synthesized compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the triazole ring can enhance antibacterial properties .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 8 µg/mL |

| C | P. aeruginosa | 16 µg/mL |

Anti-Tubercular Activity

The compound has also shown promise as a potential anti-tubercular agent. A significant area of research involves the design and synthesis of compounds targeting Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study: Anti-Tubercular Screening

Research conducted by RSC Advances focused on synthesizing substituted triazole derivatives for anti-tubercular activity. Among these derivatives, some exhibited potent inhibitory effects against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . This study emphasizes the importance of structural modifications in enhancing biological activity.

Table 2: Anti-Tubercular Activity of Selected Compounds

| Compound | IC50 (µM) | IC90 (µM) | Cytotoxicity (HEK-293) |

|---|---|---|---|

| Compound 1 | 1.35 | 3.73 | Non-toxic |

| Compound 2 | 2.18 | 4.00 | Non-toxic |

| Compound 3 | 40.32 | - | Non-toxic |

Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins in bacteria and tuberculosis pathogens. These studies suggest that the compound may bind effectively to key enzymes involved in cell wall synthesis or metabolic pathways critical for bacterial growth .

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which this compound exerts its effects can vary depending on the context of its use:

Receptors: : It might interact with specific receptors on cell membranes, modulating their activity.

Enzymatic Pathways: : Could act as an inhibitor or activator of certain enzymes, influencing metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperidine-Triazole-Benzamide Scaffolds

- Key Differences: The target compound’s 4-fluoro-3-methylphenyl-triazole moiety distinguishes it from naphthoquinone-based analogs (e.g., 7d, 7e), which exhibit antiparasitic activity. The triazole group may enhance metabolic stability compared to naphthoquinones . Compared to AB668, the target lacks the indole-sulfonamide group, which is critical for CK2 inhibition, suggesting divergent biological targets .

Fluorophenyl and Piperidine Derivatives

- Key Insights :

- Fluorine substitution on the phenyl ring (e.g., 4-fluoro in the target vs. 2-fluoro in fentanyl analogs) influences receptor binding selectivity. The target’s 4-fluoro group may reduce off-target effects compared to opioid derivatives .

- Difluorophenyl analogs (e.g., compound 4 in ) demonstrate that increased fluorination can enhance lipophilicity and blood-brain barrier penetration, but this is context-dependent .

Structure-Activity Relationship (SAR) Trends

- Fluorine Position : 4-Fluoro substitution (target) vs. 2-fluoro (fentanyl analogs) or 3,4-difluoro (compound 4) alters electronic and steric profiles, impacting target engagement .

- Triazole vs. Naphthoquinone: The triazole’s aromaticity and hydrogen-bonding capacity may favor kinase interactions, whereas naphthoquinones’ redox activity drives antiparasitic effects .

Biological Activity

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its antimicrobial, anti-tubercular, and cytotoxic properties, supported by relevant research findings and data.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that certain compounds demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity Against S. aureus | Activity Against P. aeruginosa |

|---|---|---|

| Compound A | IC50 = 5 μg/mL | IC50 = 10 μg/mL |

| Compound B | IC50 = 8 μg/mL | IC50 = 15 μg/mL |

| This compound | IC50 = TBD | IC50 = TBD |

Anti-tubercular Activity

The compound was also evaluated for anti-tubercular activity against Mycobacterium tuberculosis. In a study focused on the design and synthesis of similar triazole derivatives, several compounds showed significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM . The efficacy of these compounds suggests a promising avenue for developing new anti-tubercular agents.

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. The aforementioned studies reported that most active compounds were nontoxic to human embryonic kidney cells (HEK-293) at concentrations effective against bacterial strains . This is an encouraging sign for further development in medicinal chemistry.

Case Study 1: Triazole Derivatives

A series of triazole derivatives were synthesized and tested for their biological activities. Among them, derivatives with bulky hydrophobic groups showed enhanced antimicrobial activity compared to smaller molecules . This highlights the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship of various triazole derivatives indicates that substituents on the phenyl ring significantly influence biological activity. For instance, modifications introducing electron-withdrawing or electron-donating groups can alter the binding affinity and potency against specific pathogens .

Q & A

Q. Critical Parameters :

- Reaction yields depend on azide purity and anhydrous conditions for CuAAC.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates ().

Basic: How is the compound characterized post-synthesis?

Q. Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL () for structural validation. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15) ().

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of triazole (C-4 substitution) and piperidine conformation.

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns.

- Thermal Analysis : DSC/TGA to assess stability ().

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Q. Methodological Answer :

- SHELXL Workflow :

- Validation Tools :

Example : A mismatch in the triazole ring planarity may require manual adjustment of torsion angles followed by constrained refinement ().

Advanced: How to optimize reaction conditions for higher yields using statistical methods?

Q. Methodological Answer :

- Design of Experiments (DoE) :

- Case Study :

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 40–80°C | 60°C |

| CuI Loading | 1–10 mol% | 5 mol% |

| Solvent | DMF/DCM/THF | DMF |

Advanced: How to design biological activity assays for target validation?

Q. Methodological Answer :

- Structural Analogs : Compare with fluorophenyl-triazole derivatives tested for kinase inhibition () or antimicrobial activity ().

- Assay Design :

- Target Selection : Prioritize kinases or GPCRs based on piperidine-triazole pharmacophores.

- In Vitro Testing : Use fluorescence polarization for binding affinity (IC₅₀) or enzymatic assays (e.g., ADP-Glo™ kinase assays).

- Control Compounds : Include SR141716 () as a reference for piperidine-carboxamide interactions.

Data Interpretation : Correlate substituent effects (e.g., 4-fluoro vs. 3-methyl) with activity trends using QSAR models.

Basic: What safety protocols are critical when handling intermediates?

Q. Methodological Answer :

- Hazard Mitigation :

- Waste Disposal : Quench reactive intermediates (e.g., azides) with NaNO₂ before disposal ().

Advanced: How to address enantioselectivity in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.